5,6-Dichloroquinazolin-2-amine (CAS 2365420-03-5): A Technical Whitepaper on Synthesis, Properties, and Pharmacophore Utility
5,6-Dichloroquinazolin-2-amine (CAS 2365420-03-5): A Technical Whitepaper on Synthesis, Properties, and Pharmacophore Utility
Executive Summary
The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved therapeutics. Specifically, the 2-aminoquinazoline derivatives have emerged as highly potent, ATP-competitive kinase inhibitors. This whitepaper provides an in-depth technical analysis of 5,6-Dichloroquinazolin-2-amine , a highly specialized molecular building block. By integrating electron-withdrawing chlorine atoms at the 5 and 6 positions, this intermediate offers unique steric and electronic properties that enhance target residence time and metabolic stability. This guide details its physicochemical profile, validated synthetic pathways, and downstream applications in drug discovery.
Physicochemical Properties & Molecular Identity
Understanding the baseline properties of 5,6-Dichloroquinazolin-2-amine is critical for predicting its behavior in organic synthesis and biological assays. The low molecular weight ensures that downstream derivatization (e.g., Buchwald-Hartwig cross-coupling at the 2-amino position) yields final compounds that comply with Lipinski's Rule of Five.
Table 1: Molecular Identity and Physicochemical Properties
| Property | Value | Causality / Significance |
| Chemical Name | 5,6-Dichloroquinazolin-2-amine | Standard IUPAC nomenclature. |
| CAS Number | 2365420-03-5 | Unique identifier for regulatory and procurement tracking[1]. |
| Molecular Formula | C8H5Cl2N3 | Dictates the stoichiometric requirements for downstream derivatization. |
| Molecular Weight | 214.05 g/mol | Low MW allows for extensive functionalization while remaining bioavailable. |
| Core Structure | 2-Aminoquinazoline | Provides critical hydrogen bond donor/acceptor pairs for target binding. |
| Substitution | 5,6-Dichloro | Enhances lipophilicity and exploits halogen bonding in deep hydrophobic pockets. |
Mechanistic Role in Drug Discovery
The 2-aminoquinazoline core acts as a highly effective 2 in the ATP-binding pocket of kinases such as Lck, PI3K, and EGFR[2].
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Causality of the 2-Amino Group: The N1 nitrogen of the quinazoline ring acts as a hydrogen bond acceptor, while the exocyclic 2-amino group acts as a hydrogen bond donor. This bidentate interaction perfectly mimics the binding of the adenine ring of ATP to the kinase hinge region.
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Causality of the 5,6-Dichloro Substitution: Halogenation at the 5 and 6 positions introduces lipophilic bulk. These chlorine atoms engage in halogen bonding with hydrophobic residues deep within the selectivity pocket (e.g., the gatekeeper residue), significantly improving target selectivity and reducing off-target toxicity[3].
Mechanism of action: 5,6-Dichloroquinazolin-2-amine derivatives as kinase inhibitors.
Synthetic Methodologies & Chemical Workflows
The synthesis of highly functionalized 2-aminoquinazolines typically relies on the cyclocondensation of 2-aminobenzaldehydes or 2-aminobenzonitriles with cyanamide or guanidine derivatives[4]. To ensure high atom economy and scalability, the following protocol utilizes a transition-metal-free oxidative cyclization approach.
Synthetic workflow for 5,6-Dichloroquinazolin-2-amine via oxidative cyclocondensation.
Protocol 1: Synthesis of 5,6-Dichloroquinazolin-2-amine
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Objective: To synthesize the target compound from 2-amino-5,6-dichlorobenzaldehyde with high purity (>98%) suitable for downstream biological screening.
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Self-Validating Principle: In-process LC-MS monitoring ensures the reaction is driven to completion, preventing the co-elution of unreacted aldehyde during purification.
Step-by-Step Methodology:
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Preparation of the Reaction Matrix: Charge a dry, argon-flushed round-bottom flask with 2-amino-5,6-dichlorobenzaldehyde (1.0 eq) and cyanamide (1.5 eq).
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Causality: A slight excess of cyanamide compensates for its potential dimerization at elevated temperatures, ensuring the aldehyde is the limiting reagent.
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Solvent and Catalyst Addition: Add anhydrous 1,4-dioxane to achieve a 0.2 M concentration. Introduce a catalytic amount of concentrated HCl (0.1 eq).
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Causality: The acidic environment protonates the carbonyl oxygen of the aldehyde, dramatically increasing its electrophilicity and facilitating the initial nucleophilic attack by cyanamide.
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Thermal Cyclization: Heat the reaction mixture to 100°C under reflux for 12 hours.
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Causality: The elevated temperature provides the necessary activation energy for the intramolecular cyclization and subsequent dehydration step, forming the stable aromatic quinazoline system.
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In-Process Validation (LC-MS): Withdraw a 10 µL aliquot, dilute in LC-grade acetonitrile, and inject into the LC-MS.
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Validation Check: The reaction is deemed complete only when the precursor mass (m/z ~190) is <2% of the total ion current, and the product mass (m/z 214.0) is the dominant peak.
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Workup and Isolation: Cool the mixture to room temperature, neutralize with saturated aqueous NaHCO3, and extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
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Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure 5,6-Dichloroquinazolin-2-amine.
Biological Validation: High-Throughput Kinase Inhibition Assay
Once synthesized and derivatized, the biological efficacy of these compounds must be rigorously validated. The Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is the gold standard for kinase screening due to its high signal-to-noise ratio and resistance to compound auto-fluorescence.
Workflow of the self-validating TR-FRET kinase inhibition assay.
Protocol 2: TR-FRET Kinase Assay for 2-Aminoquinazoline Derivatives
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Objective: To determine the half-maximal inhibitory concentration (IC50) of the synthesized derivatives against target kinases.
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Self-Validating Principle: The inclusion of positive controls and the calculation of the Z'-factor ensures the assay's dynamic range is statistically robust before any data is reported.
Step-by-Step Methodology:
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Assay Plate Preparation: Dispense the 5,6-Dichloroquinazolin-2-amine derivative (in a 10-point, 3-fold serial dilution in DMSO) into a 384-well low-volume microplate.
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Causality: Serial dilution is required to generate a complete dose-response curve, allowing for accurate non-linear regression and IC50 calculation.
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Enzyme/Substrate Addition: Add the target kinase and a biotinylated peptide substrate suspended in assay buffer (HEPES pH 7.5, MgCl2, EGTA, DTT, and 0.01% Tween-20).
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Causality: Tween-20 prevents the non-specific aggregation of the hydrophobic quinazoline derivatives, ensuring they remain available in solution to bind the kinase.
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Reaction Initiation: Initiate the reaction by adding ATP at a concentration equal to its Michaelis constant (Km) for the specific kinase.
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Causality: Running the assay at the ATP Km ensures maximum sensitivity for detecting ATP-competitive inhibitors like 2-aminoquinazolines.
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Incubation and Quenching: Incubate at room temperature for 60 minutes. Stop the reaction by adding a quench buffer containing EDTA.
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Causality: EDTA chelates the Mg2+ ions essential for kinase catalytic activity, instantly halting the reaction and preventing signal drift.
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Detection Reagent Addition: Add Europium-labeled anti-phospho antibody (donor) and Streptavidin-APC (acceptor). Incubate for 30 minutes.
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Data Acquisition and Validation: Read the plate on a TR-FRET compatible microplate reader (excitation at 320 nm, emission at 615 nm and 665 nm).
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Validation Check: Calculate the Z'-factor using the DMSO negative control and a known reference inhibitor (e.g., Staurosporine) positive control. Proceed with data analysis only if Z' > 0.6, indicating an excellent, high-confidence assay.
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Conclusion
5,6-Dichloroquinazolin-2-amine (CAS 2365420-03-5) is a highly versatile and structurally privileged intermediate. Its rational integration into drug discovery pipelines—supported by robust, self-validating synthetic and biological protocols—enables the rapid development of potent, selective kinase inhibitors and other targeted therapeutics.
References
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Hangzhou J&H Chemical Co., Ltd. Product Catalog (CAS 2365420-03-5) . ChemicalBook. Available at: 1
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Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances . Frontiers in Chemistry. Available at:4
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Discovery of Aminoquinazolines as Potent, Orally Bioavailable Inhibitors of Lck: Synthesis, SAR, and in Vivo Anti-Inflammatory Activity . Journal of Medicinal Chemistry (ACS). Available at: 2
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Advances in Synthesis and Biological Activities of Quinazoline Scaffold Analogues: A Review . ResearchGate. Available at: 3
